molecular formula C11H9BrO3 B599717 Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate CAS No. 104094-31-7

Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate

Cat. No. B599717
M. Wt: 269.094
InChI Key: RNIUBRSAJZCNCK-AATRIKPKSA-N
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Description

“Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate” is an organic compound containing a bromophenyl group, a methyl ester group, and a conjugated system involving a carbonyl and a carbon-carbon double bond. This suggests that it may have interesting reactivity, particularly in reactions involving the carbonyl group or the double bond .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, contains a bromine atom attached to a phenyl ring, a carbonyl group, and a carbon-carbon double bond in conjugation with the carbonyl group. This conjugated system could potentially have interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the carbonyl group and the carbon-carbon double bond. These could undergo a variety of reactions, including nucleophilic addition to the carbonyl group, or reactions at the double bond such as hydrogenation or reaction with electrophiles .


Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound is likely to be a solid at room temperature, with a relatively high melting point due to the presence of the phenyl ring. It is likely to be insoluble in water but soluble in organic solvents .

Scientific Research Applications

Neuroprotective Agents

One significant application of compounds related to methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate is in the development of neuroprotective agents. Specifically, similar compounds have been synthesized and evaluated as potent inhibitors of kynurenine-3-hydroxylase. These inhibitors are considered potential neuroprotective agents for preventing the increase in interferon-gamma-induced synthesis of quinolinic acid in human monocyte-derived macrophages, a pathway implicated in neurodegenerative diseases. This class of compounds represents a promising avenue for therapeutic intervention against neurodegenerative conditions (Drysdale, Hind, Jansen, & Reinhard, 2000).

Antimicrobial Activity

The synthesis of methyl esters derived from aroylpyruvic acids has led to compounds with significant antimicrobial activity. These compounds, which share a core structure with methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate, were tested against various microbial strains, showing potential as antimicrobial agents. Their synthesis and the study of their antimicrobial properties mark an important step in the search for new antimicrobial compounds (Gein, Bobrovskaya, Mashkina, Novikova, Makhmudov, Yankin, Danilov, Hvolis, Belonogova, & Gulyaev, 2020).

Biodiesel Production Catalysts

Further research into similar compounds has explored their use as catalysts in biodiesel production. Novel organotin (IV) complexes have been synthesized and evaluated for their catalytic performance in the transesterification of corn oil into biodiesel. This research highlights the potential utility of methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate related compounds in renewable energy production, demonstrating a sustainable approach to biodiesel synthesis (Zubair, Sirajuddin, Haider, Hussain, Tahir, & Ali, 2019).

Antibacterial Against MRSA

Another noteworthy application is in the development of antibacterial agents effective against Methicillin-resistant Staphylococcus aureus (MRSA). Methyl 4-oxo-4-phenylbut-2-enoate derivatives have demonstrated in vivo activity against MRSA by inhibiting MenB in the bacterial menaquinone biosynthesis pathway. This inhibition disrupts bacterial respiration, indicating these compounds' potential as novel anti-MRSA therapies (Matarlo, Lu, Daryaee, Daryaee, Ruzsicska, Walker, & Tonge, 2016).

Safety And Hazards

As with any chemical, handling “Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate” would require appropriate safety precautions. In particular, the presence of the bromine atom suggests that it could be hazardous if ingested or inhaled, and it may also be an irritant .

Future Directions

The potential reactivity of this compound suggests that it could be of interest in the development of new synthetic methods or in the synthesis of complex organic molecules .

properties

IUPAC Name

methyl (E)-4-(3-bromophenyl)-2-oxobut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-15-11(14)10(13)6-5-8-3-2-4-9(12)7-8/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIUBRSAJZCNCK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C=CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=O)/C=C/C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701178534
Record name 3-Butenoic acid, 4-(3-bromophenyl)-2-oxo-, methyl ester, (3E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701178534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate

CAS RN

1148004-80-1
Record name 3-Butenoic acid, 4-(3-bromophenyl)-2-oxo-, methyl ester, (3E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1148004-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butenoic acid, 4-(3-bromophenyl)-2-oxo-, methyl ester, (3E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701178534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(3-Bromo-phenyl)-2-oxo-3-butenoic acid potassium salt (41.0 g, 140.0 mmol) prepared in Step 1 and methyl iodide (15.0 mL, 238.0 mmol) were added to N,N-dimethylformamide (200.0 mL). The reaction mixture was stirred at 75° C. for 4 hours and then distilled water was added thereto. The reaction mixture was extracted with ethyl acetate. The extract was washed with a saturated solution of sodium hydrogen carbonate and brine, dried on anhydrous magnesium sulfate, and then concentrated under reduced pressure to give a yellow liquid residue. The resulting residue was purified by silica gel column chromatography (eluent: ethyl acetate/n-hexane=1/8) to give 10.0 g of the titled compound as a pale yellow solid.
Name
4-(3-Bromo-phenyl)-2-oxo-3-butenoic acid potassium salt
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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